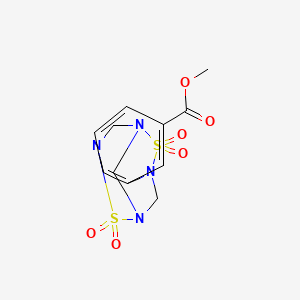

TETS-Methyl benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N4O6S2 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

methyl 9,9,13,13-tetraoxo-9λ6,13λ6-dithia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2(7),3,5-triene-4-carboxylate |

InChI |

InChI=1S/C11H12N4O6S2/c1-21-11(16)8-2-3-9-10(4-8)15-7-13-5-12(23(15,19)20)6-14(9)22(13,17)18/h2-4H,5-7H2,1H3 |

InChI Key |

VXLTXXHXLYDVRH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N3CN4CN(S3(=O)=O)CN2S4(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzoate (C₈H₈O₂) is an organic compound, specifically the methyl ester of benzoic acid. It presents as a colorless, oily liquid with a characteristic pleasant, fruity-floral odor reminiscent of the feijoa tree.[1][2][3] This aromatic ester is utilized in perfumery, as a solvent for cellulose esters and ethers, in synthetic resins, and as an attractant for insects like orchid bees.[1][4] In the context of drug development, understanding its physicochemical properties is crucial for its use as a solvent, a starting material in synthesis, or for characterizing related active pharmaceutical ingredients. This guide provides a comprehensive overview of the key physicochemical properties of methyl benzoate, detailed experimental protocols for its synthesis and property determination, and logical diagrams to illustrate experimental workflows.

Physicochemical Properties

The physical and chemical properties of methyl benzoate are well-documented and are summarized in the tables below for ease of reference.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₂ | |

| Molecular Weight | 136.15 g/mol | |

| Appearance | Colorless, oily liquid | |

| Odor | Pleasant, fruity, floral | |

| Melting Point | -12.5 °C to -12 °C | |

| Boiling Point | 198-199.6 °C at 760 mmHg | |

| Density | 1.088 g/mL at 20 °C | |

| Refractive Index (n_D) | 1.516 at 20 °C |

Solubility and Volatility

| Property | Value | Source(s) |

| Solubility in Water | Sparingly soluble (2.1 g/L at 20 °C) | |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and methanol | |

| Vapor Pressure | <1 mmHg at 20 °C; 0.38 mmHg at 25 °C | |

| Vapor Density | 4.68 (vs air) | |

| Flash Point | 82-83 °C (Closed Cup) | |

| log P (Octanol/Water) | 2.1 - 2.2 |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of methyl benzoate.

Infrared (IR) Spectroscopy

The IR spectrum of methyl benzoate exhibits characteristic absorption bands corresponding to its functional groups.

-

C=O Stretch (Ester): A strong, sharp peak is observed around 1715-1730 cm⁻¹, indicative of the carbonyl group.

-

C-O Stretch (Ester): Two distinct stretching vibrations for the C-O bond are typically found in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium-strength bands for the benzene ring appear in the 1400-1600 cm⁻¹ range.

-

Aromatic C-H Stretch: These vibrations are observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Vibrations for the methyl group are found just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule.

-

-OCH₃ (Methyl group): A singlet appears around 3.9 ppm.

-

Aromatic Protons: The protons on the benzene ring appear in the region of 7.3-8.1 ppm. The protons ortho to the ester group are typically the most downfield (around 8.0 ppm) due to the electron-withdrawing effect of the carbonyl.

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom.

-

-OCH₃ (Methyl carbon): ~52 ppm

-

Aromatic Carbons: ~128-133 ppm

-

C=O (Carbonyl carbon): ~167 ppm

-

Ipso-carbon (aromatic carbon attached to the ester): ~130 ppm

Experimental Protocols

Protocol 1: Synthesis of Methyl Benzoate via Fischer Esterification

This protocol describes the synthesis of methyl benzoate from benzoic acid and methanol using an acid catalyst, a classic example of Fischer esterification.

Materials:

-

Benzoic acid

-

Methanol (in excess)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether or Dichloromethane (for extraction)

-

5% Sodium bicarbonate (or sodium carbonate) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, heating mantle, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzoic acid and an excess of methanol (e.g., 3-5 molar equivalents). Add a magnetic stir bar.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice-water bath.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Add diethyl ether or dichloromethane to the separatory funnel to dissolve the product. Wash the organic layer sequentially with:

-

Water, to remove the bulk of the methanol and sulfuric acid.

-

5% sodium bicarbonate solution, to neutralize any remaining sulfuric acid and unreacted benzoic acid (Note: vent the separatory funnel frequently to release CO₂ gas).

-

Saturated sodium chloride solution (brine), to help remove dissolved water from the organic layer.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the extraction solvent using a rotary evaporator.

-

Purification: The crude methyl benzoate can be purified by fractional distillation. Collect the fraction boiling at approximately 198-200 °C.

Protocol 2: Determination of Boiling Point

The boiling point is a key physical constant for identifying and assessing the purity of a liquid.

Materials:

-

Purified methyl benzoate

-

Distillation apparatus (distilling flask, condenser, receiving flask, thermometer)

-

Heating mantle

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus. Place a small sample (a few mL) of the purified methyl benzoate and a few boiling chips into the distilling flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the recorded temperature is that of the vapor in equilibrium with the liquid.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Observe the temperature as the liquid begins to boil and the vapor condenses in the condenser. The boiling point is the stable temperature at which the liquid and vapor are in equilibrium, observed during a steady distillation.

-

Recording: Record the temperature range over which the majority of the liquid distills. For a pure compound, this range should be narrow (1-2 °C). The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of methyl benzoate.

Caption: Workflow for the synthesis, purification, and analysis of methyl benzoate.

Caption: Relationship between physical states and key properties of methyl benzoate.

References

Methyl Benzoate: A Comprehensive Technical Guide to its CAS Number and Safety Data

This guide provides an in-depth overview of Methyl Benzoate, focusing on its identification, physicochemical properties, and comprehensive safety data. It is intended for researchers, scientists, and professionals in drug development who handle this chemical.

Chemical Identification

Methyl benzoate is an organic compound, specifically the methyl ester of benzoic acid.[1] It is a colorless liquid with a pleasant, fruity odor, reminiscent of the feijoa tree.[1] While poorly soluble in water, it is miscible with most organic solvents.[1] Its primary uses are in perfumery and as a solvent.[1]

Table 1: Chemical Identifiers for Methyl Benzoate

| Identifier | Value |

| CAS Number | 93-58-3 |

| EC Number | 202-259-7 |

| Chemical Formula | C₆H₅COOCH₃ |

| Molecular Weight | 136.15 g/mol |

| Synonyms | Methyl benzenecarboxylate, Benzoic acid methyl ester |

| InChI Key | QPJVMBTYPHYUOC-UHFFFAOYSA-N |

| SMILES String | COC(=O)c1ccccc1 |

Physicochemical Properties

The physical and chemical characteristics of methyl benzoate are crucial for its proper handling and use in experimental settings.

Table 2: Physicochemical Data for Methyl Benzoate

| Property | Value |

| Appearance | Colorless, clear liquid |

| Melting Point | -12 °C (lit.) |

| Boiling Point | 198-199 °C (lit.) |

| Density | 1.088 g/mL at 20 °C (lit.) |

| Solubility in Water | 2.1 g/L at 20 °C |

| Vapor Pressure | <1 mmHg at 20 °C |

| Vapor Density | 4.68 (vs air) |

| Flash Point | 77 °C (170.6 °F) - Pensky-Martens closed cup |

| Refractive Index | n20/D 1.516 (lit.) |

Safety and Hazard Information

Methyl benzoate is classified as harmful if swallowed and is suspected of damaging an unborn child. It is a combustible liquid.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement |

| Hazard Class | Acute Tox. 4 | Acute toxicity (Oral), Category 4 |

| Hazard Class | Repr. 2 | Reproductive toxicity, Category 2 |

| Hazard Statement | H302 | Harmful if swallowed. |

| Hazard Statement | H361d | Suspected of damaging the unborn child. |

| Signal Word | Warning | |

| Precautionary Statement | P202 | Do not handle until all safety precautions have been read and understood. |

| Precautionary Statement | P264 | Wash skin thoroughly after handling. |

| Precautionary Statement | P270 | Do not eat, drink or smoke when using this product. |

| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary Statement | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Precautionary Statement | P308 + P313 | IF exposed or concerned: Get medical advice/ attention. |

| Precautionary Statement | P405 | Store locked up. |

| Precautionary Statement | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicity Data

-

LD50 Oral (Rat): 1177 mg/kg

Experimental and Safety Protocols

Strict adherence to safety protocols is mandatory when handling methyl benzoate.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Handle in a well-ventilated area or under a local exhaust system. Keep away from heat, sparks, open flames, and other ignition sources. Take measures to prevent the buildup of electrostatic charge. Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed. Store locked up. The recommended storage temperature is below +30°C.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.

A risk assessment should be conducted to determine the appropriate PPE.

-

Eye/Face Protection: Use safety glasses with side-shields or a face shield approved under standards such as EN 166 (EU) or NIOSH (US).

-

Skin Protection: Handle with impervious gloves that have been tested according to EN 374. Use proper glove removal technique. Wear protective work clothing.

-

Respiratory Protection: If ventilation is inadequate or for high concentrations, use a suitable respirator.

References

A Comprehensive Technical Guide to the Solubility of Methyl Benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzoate (C₈H₈O₂), a benzoate ester formed from the condensation of benzoic acid and methanol, is a colorless, oily liquid with a characteristic fruity, medicinal odor.[1][2] It serves as a versatile compound in various industrial and research applications, including as a perfuming agent, a solvent for cellulose esters and ethers, and an intermediate in the synthesis of other chemicals.[3][4] A thorough understanding of its solubility in different organic solvents is paramount for its effective use in chemical synthesis, formulation development, and purification processes. This technical guide provides a detailed overview of the solubility of methyl benzoate in a range of common organic solvents, outlines a comprehensive experimental protocol for solubility determination, and presents a logical workflow for this process.

Physicochemical Properties of Methyl Benzoate

A foundational understanding of the physical and chemical properties of methyl benzoate is essential for interpreting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂ | [1] |

| Molar Mass | 136.15 g/mol | |

| Appearance | Colorless, oily liquid | |

| Density | 1.088 g/mL at 20 °C | |

| Boiling Point | 198-199 °C | |

| Melting Point | -12 °C | |

| Vapor Pressure | <1 mmHg at 20 °C | |

| Flash Point | 77 °C (closed cup) | |

| Water Solubility | Approx. 2.1 g/L at 20 °C |

Solubility of Methyl Benzoate in Organic Solvents

| Solvent | Chemical Formula | Polarity | Solubility | Temperature (°C) | Reference(s) |

| Methanol | CH₃OH | Polar Protic | Miscible | Room Temperature | |

| Ethanol | C₂H₅OH | Polar Protic | Miscible / Soluble (60%, clear) | Room Temperature | |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible | Room Temperature | |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified | |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Not Specified | |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble | Not Specified | |

| Benzene | C₆H₆ | Nonpolar | Miscible | Not Specified | |

| Toluene | C₇H₈ | Nonpolar | Soluble | Not Specified | - |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Not Specified | |

| Hexane | C₆H₁₄ | Nonpolar | Excellent Solubility | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Not Specified | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Not Specified | - |

Note: "Miscible" indicates that the substances are soluble in each other in all proportions. The solubility in ethanol is described as "soluble 60%, clear (1mL/4ml)," which may imply that 1 mL of methyl benzoate dissolves in 4 mL of 60% ethanol to form a clear solution.

Experimental Protocol for Determining the Solubility of Methyl Benzoate

The following is a detailed methodology for the accurate determination of the solubility of methyl benzoate in an organic solvent using the equilibrium shake-flask method.

1. Materials and Equipment:

-

Methyl benzoate (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

-

Autosampler vials

2. Preparation of Standard Solutions:

-

Accurately prepare a stock solution of methyl benzoate in the chosen organic solvent at a known concentration (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of standard solutions with concentrations spanning the expected solubility range.

3. Experimental Procedure (Shake-Flask Method):

-

Add an excess amount of methyl benzoate to a series of scintillation vials or sealed flasks.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary study may be required to determine the optimal equilibration time.

-

After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to permit the undissolved methyl benzoate to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter into an autosampler vial to remove any undissolved micro-droplets.

-

If necessary, dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

4. Quantitative Analysis (GC-FID or HPLC-UV):

-

Develop and validate an analytical method (either GC-FID or HPLC-UV) for the quantification of methyl benzoate. This includes establishing linearity, accuracy, and precision using the prepared standard solutions.

-

Analyze the prepared samples from the solubility experiment using the validated analytical method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standard solutions against their known concentrations.

-

Determine the concentration of methyl benzoate in the experimental samples by interpolating their analytical signals on the calibration curve.

5. Calculation of Solubility:

-

Calculate the concentration of methyl benzoate in the original saturated solution, accounting for any dilutions made.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of methyl benzoate solubility.

Caption: Experimental workflow for determining the solubility of methyl benzoate.

Conclusion

This technical guide has provided a summary of the solubility of methyl benzoate in various organic solvents, highlighting its general miscibility and solubility in common polar and nonpolar media. While comprehensive quantitative data remains somewhat limited in publicly available literature, the provided information serves as a valuable resource for researchers and professionals. The detailed experimental protocol and workflow diagram offer a robust framework for the in-house determination of precise solubility data, which is crucial for optimizing processes in chemical synthesis, drug development, and formulation science. Further research to quantify the solubility of methyl benzoate across a wider range of solvents and temperatures would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Synthesis and Characterization of TETS-Methyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of TETS-Methyl benzoate, a key hapten in the development of immunoassays for the detection of Tetramethylenedisulfotetramine (TETS), a potent neurotoxin. The information presented herein is compiled from the seminal work of Barnych B, et al., in their 2017 publication in Chemistry: A European Journal, titled "Development of Tetramethylenedisulfotetramine (TETS) Hapten Library: Synthesis, Electrophysiological Studies, and Immune Response in Rabbits."[1][2]

Introduction

Tetramethylenedisulfotetramine (TETS) is a highly toxic compound that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor. Due to its high toxicity and potential for misuse, there is a critical need for rapid and sensitive detection methods. The development of immunoassays offers a promising approach, and the synthesis of haptens that mimic the structure of TETS is a crucial first step in the production of specific antibodies.[1][2] this compound (designated as compound 2j in the source literature) is one such hapten, designed to elicit an immune response for the generation of antibodies capable of recognizing TETS.[1]

Synthesis of this compound (Hapten 2j)

The synthesis of this compound involves a multi-step process, which is detailed in the experimental protocols below. The general synthetic strategy focuses on the construction of the core TETS analogue structure followed by the introduction of the methyl benzoate moiety, which serves as a linker for conjugation to a carrier protein.

Experimental Protocol: Synthesis of this compound (2j)

The synthesis of this compound (2j) is achieved through a carefully designed reaction sequence. The following protocol is adapted from the supplementary information of the aforementioned study by Barnych B, et al.

Materials:

-

Starting materials for the TETS analogue core (as described in the synthesis of related compounds in the source)

-

Methyl 4-(bromomethyl)benzoate

-

Appropriate solvents (e.g., N,N-Dimethylformamide - DMF)

-

Base (e.g., Sodium hydride - NaH)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Preparation of the TETS Analogue Precursor: The synthesis begins with the formation of a suitable TETS analogue containing a reactive hydroxyl group. The detailed synthesis of this precursor is beyond the scope of this guide but can be found in the primary literature.

-

Alkylation Reaction: To a solution of the TETS analogue precursor in a suitable solvent such as DMF, a base (e.g., sodium hydride) is added to deprotonate the hydroxyl group, forming an alkoxide.

-

Introduction of the Methyl Benzoate Moiety: Methyl 4-(bromomethyl)benzoate is then added to the reaction mixture. The alkoxide undergoes a nucleophilic substitution reaction with the benzylic bromide, displacing the bromide and forming an ether linkage. This step couples the methyl benzoate group to the TETS analogue core.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The this compound is then purified using column chromatography to yield the final product.

Synthesis Pathway Diagram

Caption: Synthetic pathway for this compound (Hapten 2j).

Characterization of this compound

The structural identity and purity of the synthesized this compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data

| Parameter | Value |

| Compound Name | This compound (Hapten 2j) |

| Chemical Formula | C₁₄H₁₈N₄O₆S₂ |

| Molecular Weight | 418.45 g/mol |

| Yield | Not explicitly stated in the available information, but the general synthetic approach is reported to provide good to excellent yields. |

| Purity | Sufficient for subsequent conjugation to carrier proteins for antibody production. |

Experimental Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired to confirm the presence of all expected protons and carbons in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are analyzed to elucidate the structure.

2. Mass Spectrometry (MS):

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight of the compound.

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound represent a significant step towards the development of sensitive and reliable immunoassays for the detection of TETS. The detailed protocols and characterization data provided in this guide, based on the work of Barnych B, et al., offer a valuable resource for researchers in the fields of toxicology, analytical chemistry, and drug development. The successful synthesis of this hapten enables the generation of specific antibodies, which are essential for creating diagnostic tools to mitigate the risks associated with TETS exposure.

References

- 1. Development of tetramethylenedisulfotetramine (TETS) hapten library: synthesis, electrophysiological studies and immune response in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Tetramethylenedisulfotetramine (TETS) Hapten Library: Synthesis, Electrophysiological Studies, and Immune Response in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

"hydrolysis of methyl benzoate to benzoic acid"

An In-depth Technical Guide to the Hydrolysis of Methyl Benzoate to Benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The hydrolysis of methyl benzoate to benzoic acid is a fundamental organic transformation, pivotal in various research and industrial applications, including drug synthesis and material science. This process, which involves the cleavage of the ester bond, can be effectively achieved under either acidic or basic conditions. This technical guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data associated with both acid-catalyzed and base-catalyzed hydrolysis. Furthermore, it outlines standard procedures for the purification and characterization of the final product, benzoic acid.

Introduction

Methyl benzoate (C₆H₅COOCH₃) is an ester formed from the condensation of benzoic acid and methanol.[1][2] Its hydrolysis, the cleavage of the ester linkage by water, yields benzoic acid and methanol.[3] This reaction is a classic example of nucleophilic acyl substitution and can be catalyzed by either an acid or a base.[1] The choice between acid and base catalysis often depends on the substrate's sensitivity to acidic or basic conditions and the desired reaction kinetics. The base-promoted hydrolysis is irreversible and commonly known as saponification, while the acid-catalyzed reaction is a reversible equilibrium process.[4] Understanding the nuances of each pathway is critical for optimizing reaction yield and purity.

Reaction Mechanisms

The hydrolysis of methyl benzoate proceeds via different mechanisms depending on the catalytic conditions.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid catalyst (e.g., H₂SO₄), the reaction is an equilibrium process. The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Water : A water molecule acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester group, creating a good leaving group (methanol).

-

Elimination of Methanol : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating methanol.

-

Deprotonation : The protonated carbonyl group of the resulting benzoic acid is deprotonated to regenerate the acid catalyst and yield the final product.

Caption: Mechanism of acid-catalyzed hydrolysis of methyl benzoate.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process that goes to completion. The mechanism is as follows:

-

Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester.

-

Formation of Tetrahedral Intermediate : This attack results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

-

Elimination of Alkoxide : The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

-

Deprotonation (Acid-Base Reaction) : The methoxide ion is a strong base and deprotonates the newly formed benzoic acid to yield a benzoate salt and methanol. This final, irreversible acid-base step drives the reaction to completion.

-

Acidification : To obtain the final benzoic acid product, a strong acid (e.g., HCl, H₂SO₄) is added in a subsequent workup step to protonate the benzoate salt.

Caption: Mechanism of base-catalyzed hydrolysis of methyl benzoate.

Experimental Protocols

Detailed methodologies for both base-catalyzed and acid-catalyzed hydrolysis are presented below. These protocols are synthesized from established laboratory procedures.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is adapted from procedures involving the reflux of methyl benzoate with sodium hydroxide.

Materials:

-

Methyl Benzoate

-

Sodium Hydroxide (NaOH)

-

Methanol (as co-solvent, optional)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

Procedure:

-

Reaction Setup : In a round-bottom flask, combine methyl benzoate, a solution of sodium hydroxide in water (e.g., 2g NaOH in 30 cm³ water), and optionally a co-solvent like methanol (e.g., 20 cm³).

-

Reflux : Attach a reflux condenser and heat the mixture to boiling using a heating mantle. Maintain a gentle reflux for 30-60 minutes with continuous stirring. The reaction is complete when the ester layer disappears.

-

Cooling : After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

-

Acidification : Transfer the cooled reaction mixture to a beaker placed in an ice-water bath. Slowly add concentrated HCl or H₂SO₄ with stirring until the solution is acidic (pH < 4). A white precipitate of benzoic acid will form.

-

Isolation : Collect the crude benzoic acid crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals on the filter paper with a small amount of ice-cold water to remove residual acid and inorganic salts.

-

Drying : Allow the crystals to dry on the filter by drawing air through them for several minutes. For complete drying, transfer the product to a watch glass and let it air-dry or place it in a desiccator.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is based on the Fischer esterification principle, driven in reverse.

Materials:

-

Methyl Benzoate

-

Aqueous Sulfuric Acid (e.g., 10% H₂SO₄) or Hydrochloric Acid

-

Deionized Water

-

Round-bottom flask, reflux condenser, heating mantle.

Procedure:

-

Reaction Setup : Place methyl benzoate and an excess of aqueous acid (e.g., 10% H₂SO₄) in a round-bottom flask.

-

Reflux : Attach a reflux condenser and heat the mixture to boiling. Reflux for 1-2 hours. The reaction is an equilibrium, so driving it to completion may require removal of methanol or using a large excess of water.

-

Cooling & Crystallization : After reflux, remove the heat source and allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize the crystallization of benzoic acid, which has low solubility in cold water.

-

Isolation and Purification : Isolate the crude product by vacuum filtration and purify via recrystallization as described in the purification section below.

Data Presentation

Quantitative data from hydrolysis experiments are crucial for comparison and optimization.

| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis | Reference |

| Catalyst | NaOH, KOH | H₂SO₄, HCl | |

| Solvent | Water, Water/Methanol | Water | |

| Temperature | Reflux (~100 °C) | Reflux (~100 °C) | |

| Reaction Time | 30 - 60 minutes | 1 - 2 hours | |

| Typical Yield | High (>90%) | Moderate to High (variable) | |

| Nature | Irreversible | Reversible Equilibrium |

Table 1: Comparison of typical reaction conditions for the hydrolysis of methyl benzoate.

| Property | Value | Reference |

| Appearance | White Crystalline Solid | |

| Melting Point | ~122 °C | |

| IR Spectroscopy (cm⁻¹) | ~3000 (broad, O-H stretch), ~1700 (C=O stretch) | |

| UV-Vis λmax (acidic) | ~230 nm, ~274 nm |

Table 2: Key physical and spectroscopic data for product (benzoic acid) characterization.

Product Purification and Characterization

Purification of the crude benzoic acid is essential to remove unreacted starting materials and byproducts.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds like benzoic acid. The principle relies on the higher solubility of benzoic acid in hot water compared to cold water.

Protocol:

-

Dissolution : Transfer the crude benzoic acid to an Erlenmeyer flask. Add a minimal amount of hot deionized water to just dissolve the solid completely.

-

Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization : Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation : Collect the purified crystals by vacuum filtration and wash with a small volume of ice-cold water.

-

Drying : Dry the pure benzoic acid crystals completely before characterization.

Caption: Workflow for hydrolysis, isolation, and purification.

Characterization

-

Melting Point : A sharp melting point at around 122 °C indicates a high degree of purity. A broad or depressed melting point suggests the presence of impurities.

-

Infrared (IR) Spectroscopy : The IR spectrum of benzoic acid should show a characteristic broad absorption band around 2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid dimer, and a strong C=O stretch at approximately 1700 cm⁻¹. The C-O stretch from the methyl benzoate starting material should be absent.

-

UV-Vis Spectrophotometry : Benzoic acid can be quantified and identified using UV-Vis spectrophotometry, with absorption maxima typically observed around 230 nm and 274 nm in an acidic mobile phase.

Conclusion

The hydrolysis of methyl benzoate to benzoic acid is a robust and well-understood reaction that can be tailored through the choice of acidic or basic catalysis. The base-catalyzed saponification route is generally preferred for its high, irreversible yields. Proper execution of the experimental protocol, particularly the purification by recrystallization, is paramount for obtaining a high-purity product. The characterization techniques outlined provide reliable methods for verifying the identity and purity of the synthesized benzoic acid, ensuring its suitability for subsequent applications in research and development.

References

Methodological & Application

Application Notes and Protocols: Methyl Benzoate as a Spectroscopic Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzoate, an ester with the chemical formula C₈H₈O₂, is a versatile solvent with applications in various spectroscopic techniques. Its aromatic nature and moderate polarity make it a suitable medium for dissolving a range of organic compounds, facilitating their analysis through methods such as UV-Vis, fluorescence, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. These application notes provide an overview of the spectroscopic properties of methyl benzoate and detailed protocols for its use as a solvent in research and drug development.

Spectroscopic Properties of Methyl Benzoate

Understanding the intrinsic spectroscopic characteristics of methyl benzoate is crucial for its effective use as a solvent to avoid interference with the analyte's signals.

Table 1: Key Spectroscopic Data for Methyl Benzoate

| Spectroscopic Technique | Characteristic Peaks/Properties | Reference |

| UV-Vis Spectroscopy | Maximum Absorption (in Alcohol): 227 nm | [1] |

| Infrared (IR) Spectroscopy | C=O Stretch (ester): ~1715-1730 cm⁻¹ (strong) | [2] |

| C-O Stretch: ~1000-1300 cm⁻¹ | [2] | |

| Aromatic C-H Stretch: ~3030 cm⁻¹ | [2] | |

| ¹H NMR Spectroscopy | Aromatic Protons (multiplet): ~7.26-8.03 ppm | [3] |

| Methyl Protons (singlet): ~3.89 ppm | ||

| ¹³C NMR Spectroscopy | Carbonyl Carbon: ~164 ppm | |

| Aromatic Carbons: Multiple peaks | ||

| Methyl Carbon: ~53 ppm | ||

| Raman Spectroscopy | Provides complementary vibrational information to IR. |

Applications and Experimental Protocols

UV-Vis Spectroscopy

Methyl benzoate can be used as a solvent for UV-Vis analysis of organic compounds, particularly those with chromophores that absorb in regions where methyl benzoate is transparent (above ~250 nm).

Experimental Protocol: UV-Vis Analysis of an Analyte in Methyl Benzoate

-

Solvent Purity Check:

-

Record a baseline UV-Vis spectrum of the methyl benzoate to be used from 200-800 nm to ensure no interfering impurities are present in the analytical window of interest.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the analyte.

-

Dissolve the analyte in a known volume of methyl benzoate to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution to create calibration standards.

-

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Use methyl benzoate as the blank reference.

-

Record the absorbance spectra of the calibration standards and the unknown sample at the wavelength of maximum absorbance (λmax) of the analyte.

-

-

Data Analysis:

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of the unknown sample using the calibration curve.

-

Fluorescence Spectroscopy

Methyl benzoate can serve as a solvent in fluorescence spectroscopy, particularly in studies of molecular interactions and quenching phenomena.

Experimental Protocol: Fluorescence Quenching Study in Methyl Benzoate

-

Instrumentation Setup:

-

Set the excitation wavelength to the λmax of the fluorophore and record the emission spectrum.

-

Determine the wavelength of maximum emission.

-

-

Sample Preparation:

-

Prepare a stock solution of the fluorophore in methyl benzoate.

-

Prepare a series of solutions with a fixed concentration of the fluorophore and varying concentrations of the quencher in methyl benzoate.

-

-

Data Acquisition:

-

Record the fluorescence emission spectra for each sample.

-

-

Data Analysis:

-

Use the Stern-Volmer equation to analyze the quenching data:

-

F₀ / F = 1 + Ksv[Q]

-

Where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.

-

-

Plot F₀ / F versus [Q] to determine Ksv from the slope.

-

Table 2: Example Fluorescence Quenching Data

| Quencher Concentration (M) | Fluorescence Intensity (a.u.) | F₀ / F |

| 0.00 | 1000 | 1.00 |

| 0.01 | 850 | 1.18 |

| 0.02 | 720 | 1.39 |

| 0.03 | 610 | 1.64 |

| 0.04 | 520 | 1.92 |

| 0.05 | 450 | 2.22 |

Infrared (IR) Spectroscopy

Methyl benzoate can be used as a solvent for IR analysis of soluble compounds. However, its own IR absorption bands must be considered and subtracted from the sample spectrum.

Experimental Protocol: IR Analysis of a Solute in Methyl Benzoate

-

Background Spectrum:

-

Record an IR spectrum of pure methyl benzoate in a liquid cell of known pathlength. This will serve as the background.

-

-

Sample Preparation:

-

Dissolve a known concentration of the analyte in methyl benzoate.

-

-

Data Acquisition:

-

Record the IR spectrum of the sample solution using the same liquid cell.

-

-

Data Processing:

-

Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the solute.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While deuterated solvents are standard for NMR to avoid large solvent signals, non-deuterated methyl benzoate can be used in specific applications, such as studying intermolecular interactions where the solvent peaks do not overlap with analyte signals of interest, or when using solvent suppression techniques. For routine analysis, the use of deuterated methyl benzoate would be necessary.

Experimental Protocol: NMR Sample Preparation with Methyl Benzoate

-

Solvent Selection:

-

For standard NMR, use deuterated methyl benzoate if available. If not, ensure the non-deuterated solvent signals do not overlap with crucial analyte signals.

-

-

Sample Preparation:

-

Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of methyl benzoate in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Add an internal standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.

-

-

Data Acquisition:

-

Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

-

If using non-deuterated methyl benzoate, apply a solvent suppression pulse sequence if necessary.

-

Visualizations

Caption: General experimental workflow for spectroscopic analysis using methyl benzoate as a solvent.

References

Application Notes and Protocols: Methyl Benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl benzoate, a simple ester derived from benzoic acid and methanol, serves as a versatile and cost-effective building block in a multitude of organic transformations.[1][2] Its utility spans from being a precursor for more complex molecules to acting as a high-boiling point solvent.[1][3] This document provides detailed application notes and experimental protocols for several key reactions involving methyl benzoate, intended to be a valuable resource for professionals in research, and drug development.

Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate

The benzene ring of methyl benzoate can undergo electrophilic aromatic substitution. The ester group is a deactivating, meta-directing substituent.[4] A prominent example is the nitration to form methyl 3-nitrobenzoate, a precursor for various other substituted aromatic compounds. The reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids.

Quantitative Data for Nitration of Methyl Benzoate

| Parameter | Value | Reference |

| Starting Material | Methyl Benzoate (pure) | |

| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | |

| Temperature | 5-15 °C | |

| Reaction Time | ~1 hour for addition, 15 minutes stirring | |

| Yield | 81-85% | |

| Melting Point of Product | 74-76 °C (crude), 78 °C (recrystallized) |

Experimental Protocol: Nitration of Methyl Benzoate

Materials:

-

Methyl benzoate (204 g, 1.5 moles)

-

Concentrated sulfuric acid (400 cc + 125 cc)

-

Concentrated nitric acid (125 cc, sp. gr. 1.42)

-

Cracked ice (1300 g)

-

Methyl alcohol (ice-cold, 200 cc + 100 cc)

-

2 L round-bottomed flask with mechanical stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a 2 L round-bottomed flask equipped with a mechanical stirrer, cool 400 cc of concentrated sulfuric acid to 0 °C.

-

Add 204 g (1.5 moles) of pure methyl benzoate to the cooled sulfuric acid.

-

Maintain the temperature of the mixture between 0-10 °C using an ice bath.

-

Prepare the nitrating mixture by carefully adding 125 cc of concentrated nitric acid to 125 cc of concentrated sulfuric acid.

-

Gradually add the nitrating mixture to the methyl benzoate solution over approximately one hour, ensuring the reaction temperature is maintained between 5-15 °C with vigorous stirring.

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Pour the reaction mixture onto 1300 g of cracked ice.

-

The solid crude methyl m-nitrobenzoate will precipitate. Filter the solid using suction and wash it with water.

-

To purify, transfer the crude product to a flask and agitate it with 200 cc of ice-cold methyl alcohol to remove impurities.

-

Filter the mixture by suction and wash the solid with another 100 cc portion of cold methyl alcohol.

-

Dry the resulting almost colorless product. The expected yield is 220-230 g (81-85% of the theoretical amount).

-

For a highly pure product, recrystallize the ester from an equal weight of methyl alcohol.

Nitration of Methyl Benzoate Workflow

Caption: Workflow for the nitration of methyl benzoate.

Nucleophilic Acyl Substitution: Grignard Reaction

Methyl benzoate readily reacts with Grignard reagents in a nucleophilic acyl substitution, followed by a nucleophilic addition to the resulting ketone intermediate. This two-step reaction with two equivalents of the Grignard reagent produces a tertiary alcohol. For example, the reaction of methyl benzoate with phenylmagnesium bromide yields triphenylmethanol.

Quantitative Data for Grignard Reaction of Methyl Benzoate

| Parameter | Value | Reference |

| Starting Material | Methyl Benzoate (2.5 g) | |

| Grignard Reagent | Phenylmagnesium bromide | |

| Solvent | Anhydrous Tetrahydrofuran (THF) (8 mL) | |

| Reaction Time | 25 minutes reflux | |

| Work-up | 10% Sulfuric acid and ice | |

| Product | Triphenylmethanol |

Experimental Protocol: Synthesis of Triphenylmethanol

Materials:

-

Methyl benzoate (2.5 g)

-

Anhydrous Tetrahydrofuran (THF) (8 mL)

-

Phenylmagnesium bromide (prepared in situ)

-

10% Sulfuric acid (20 mL)

-

Ice (approx. 10 g)

-

Clean, dry glassware is essential as Grignard reagents are water-sensitive.

Procedure:

-

Prepare a solution of 2.5 g of methyl benzoate in 8 mL of anhydrous THF in a clean, dry 20-mL vial and cap it.

-

Prepare the phenylmagnesium bromide Grignard reagent in a separate round-bottom flask according to standard procedures.

-

Once the Grignard reagent is formed, cool the round-bottom flask in an ice-water bath for about 1 minute.

-

Slowly add the methyl benzoate solution drop-wise to the Grignard reagent over approximately two minutes.

-

After the addition, wait for two more minutes, then remove the ice bath and allow the reaction to warm to room temperature.

-

Gently reflux the reaction mixture for 25 minutes.

-

Cool the reaction to room temperature.

-

In a 250-mL Erlenmeyer flask, prepare a mixture of 20 mL of 10% sulfuric acid and about 10 g of ice.

-

Transfer the cooled reaction mixture into the acid/ice mixture and swirl until the reaction subsides.

-

The product can then be isolated by extraction with an organic solvent, followed by washing, drying, and solvent evaporation.

Grignard Reaction of Methyl Benzoate: Logical Relationship

Caption: Logical steps in the Grignard reaction.

Reduction to Benzyl Alcohol

Methyl benzoate can be reduced to benzyl alcohol, a valuable fragrance ingredient and synthetic intermediate. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, other methods have been developed for this transformation. Catalytic hydrogenation offers a greener alternative.

Quantitative Data for Hydrogenation of Methyl Benzoate

| Catalyst | Temperature | H₂ Pressure | Time | Conversion of MB | Selectivity to Benzyl Alcohol | Reference |

| Cu/ZnO/Al₂O₃ | 433.2 K | 7 MPa | 10 h | 93.89% | 88% | |

| Cu-Cu₂O-CeO₂ | - | - | - | 93.7% | 86.7% | |

| Cu-Zn-Zr | 160 °C | 7 MPa | 10 h | 88.1% | 95.21% |

Experimental Protocol: Bouveault-Blanc Reduction of Methyl Benzoate

An older but effective method for the reduction of esters is the Bouveault-Blanc reduction, which uses sodium metal in an alcohol solvent.

Materials:

-

Methyl benzoate

-

Sodium metal

-

Ethanol

-

THF (as solvent)

Procedure (Conceptual):

-

Dissolve methyl benzoate in a suitable solvent like THF.

-

Add sodium metal to the solution.

-

Slowly add ethanol to the reaction mixture. The reaction is highly exothermic and can be a fire hazard.

-

The reaction proceeds through single-electron transfers from sodium, followed by protonation from the alcohol.

-

After the reaction is complete, the resulting alkoxide is quenched with water, and the benzyl alcohol is isolated.

Bouveault-Blanc Reduction Signaling Pathway

Caption: Electron transfer pathway in Bouveault-Blanc reduction.

Transesterification

Methyl benzoate can be converted to other esters through transesterification. This equilibrium-driven reaction can be catalyzed by either acid or base. For instance, reacting methyl benzoate with ethanol in the presence of an acid catalyst yields ethyl benzoate and methanol.

Quantitative Data for Transesterification of Methyl Benzoate

| Alcohol | Catalyst | Conditions | Conversion/Yield | Reference |

| Ethanol | Sulfuric acid | Excess ethanol (solvent) | - | |

| n-Butanol | Natural Phosphate | Solvent-free, 1:5 ester/alcohol ratio | 77% (with pervaporation) |

Experimental Protocol: Acid-Catalyzed Transesterification (Conceptual)

Materials:

-

Methyl benzoate

-

Ethanol (in large excess)

-

Concentrated sulfuric acid (catalytic amount)

Procedure:

-

Dissolve methyl benzoate in a large excess of ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture to allow the reaction to reach equilibrium. Using a large excess of ethanol shifts the equilibrium towards the formation of ethyl benzoate according to Le Chatelier's principle.

-

After cooling, the reaction mixture is worked up by neutralizing the acid catalyst and removing the excess ethanol and methanol by-product, followed by purification of the ethyl benzoate.

Other Applications

-

Solvent: Due to its high boiling point (199 °C) and good dissolving properties, methyl benzoate can be used as a solvent for various reactions and for cellulose esters and ethers, resins, and rubber.

-

Protecting Group: The benzoate group can be used as a protecting group for alcohols. It is stable to a range of conditions and can be removed by hydrolysis.

-

Acylation: Methyl benzoate can be used in Friedel-Crafts acylation reactions with activated aromatic compounds in the presence of a superacid like trifluoromethanesulfonic acid to produce benzophenone derivatives.

These notes and protocols highlight the broad applicability of methyl benzoate in organic synthesis, providing a foundation for its use in research and development. The choice of reaction conditions and work-up procedures will depend on the specific substrate and desired outcome.

References

Application Notes and Protocols: Methyl Benzoate as a Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly for chromatographic techniques like Gas Chromatography (GC), derivatization is a crucial step to enhance the volatility, thermal stability, and detectability of analytes. One of the most common and effective derivatization strategies for carboxylic acids is their conversion to methyl esters. This process, often involving the formation of methyl benzoate from benzoic acid or other fatty acid methyl esters (FAMEs) from their corresponding fatty acids, significantly improves chromatographic peak shape and sensitivity.[1] This document provides detailed application notes and experimental protocols for the use of methyl benzoate formation as a derivatization technique for the analysis of carboxylic acids.

Principle of Derivatization

The derivatization of carboxylic acids to their methyl esters, such as the formation of methyl benzoate from benzoic acid, is typically achieved through esterification. This reaction involves the condensation of a carboxylic acid with methanol in the presence of an acid catalyst.[2][3] The replacement of the polar carboxyl hydrogen with a nonpolar methyl group reduces intermolecular hydrogen bonding, thereby increasing the volatility of the compound and making it amenable to GC analysis.[4]

Applications

The formation of methyl esters is a widely employed derivatization technique with broad applications, including:

-

Pharmaceutical Analysis: Quantification of acidic drugs and their metabolites in biological matrices.[1]

-

Food Science: Analysis of fatty acid profiles in oils and fats for quality control and nutritional labeling.

-

Environmental Monitoring: Detection of acidic pollutants and biomarkers in environmental samples.

-

Clinical Diagnostics: Profiling of fatty acids in plasma and tissues for disease diagnosis and monitoring.

Data Presentation

The following tables summarize quantitative data related to the derivatization of carboxylic acids to their corresponding methyl esters.

Table 1: Reaction Conditions and Yields for Fatty Acid Methyl Ester (FAME) Preparation

| Lipid Class | Reagent/Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

| Triacylglycerols (TG) | 1.2% HCl in Methanol/Toluene | 100 | 30 min | >96 | |

| Phospholipids (PL) | 1.2% HCl in Methanol/Toluene | 100 | <15 min | >96 | |

| Free Fatty Acids (FFA) | 1.2% HCl in Methanol/Toluene | 100 | <15 min | >96 | |

| Sterol Esters (SE) | 1.2% HCl in Methanol/Toluene | 100 | 90 min | >96 | |

| General Fatty Acids | 12% w/w BCl3-Methanol | 60 | 5-10 min | Quantitative | |

| General Fatty Acids | 1 M KOH in 70% Ethanol (Saponification) followed by 10% BF3 in Methanol | 90 (saponification), 37 (methylation) | 1 h (saponification), 20 min (methylation) | Good |

Table 2: GC-MS Parameters for Analysis of Methyl Benzoate

| Parameter | Value |

| Gas Chromatograph (GC) | |

| Column | Rxi-1ms or similar non-polar capillary column |

| Carrier Gas | Helium at a constant flow rate |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Oven Program | Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-300 amu |

| Key Fragment Ions (m/z) | 136 (M+), 105 (base peak), 77 |

Experimental Protocols

Protocol 1: Derivatization of Benzoic Acid to Methyl Benzoate using BF3-Methanol

This protocol is suitable for the quantification of benzoic acid in various samples like plasma, food, and pharmaceutical formulations.

Materials:

-

Sample containing benzoic acid

-

Ethyl acetate or chloroform

-

Nitrogen gas

-

BF3-Methanol (14% w/v)

-

Saturated sodium bicarbonate solution

-

Hexane or ethyl acetate

-

Anhydrous sodium sulfate

-

GC-MS system

Procedure:

-

Extraction:

-

Perform a liquid-liquid extraction of the sample with an organic solvent such as ethyl acetate or chloroform.

-

Vortex the mixture vigorously and centrifuge to separate the layers.

-

Collect the organic layer and dry it under a gentle stream of nitrogen.

-

-

Derivatization:

-

Safety Note: Derivatization reagents can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.

-

Reconstitute the dried extract in a suitable solvent.

-

Add an excess of BF3-Methanol reagent (e.g., 1 mL) to the dried extract.

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

-

Work-up:

-

After cooling, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Extract the resulting methyl benzoate into a non-polar organic solvent like hexane or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Analysis:

-

Inject 1 µL of the final organic extract into the GC-MS system.

-

Utilize the GC-MS parameters outlined in Table 2, optimizing as needed for the specific sample matrix.

-

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) from Lipids using HCl-Methanol

This protocol is a convenient method for preparing FAMEs from various lipid classes for GC analysis.

Materials:

-

Lipid sample

-

Toluene

-

Methanol

-

Concentrated HCl (35%, w/w)

-

Hexane

-

Water

-

GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Procedure:

-

Reagent Preparation:

-

Prepare an 8% (w/v) solution of HCl in methanol/water (85:15, v/v) by diluting 9.7 mL of concentrated HCl with 41.5 mL of methanol.

-

-

Derivatization:

-

To the lipid sample, add 0.2 mL of toluene, 1.5 mL of methanol, and 0.3 mL of the 8% HCl solution sequentially. The final HCl concentration will be approximately 1.2% (w/v).

-

For a mild reaction, incubate the mixture at 45°C overnight (14 hours or longer).

-

For a rapid reaction, heat the mixture at 100°C for 1-1.5 hours.

-

-

Work-up:

-

After cooling to room temperature, add 1 mL of hexane and 1 mL of water for extraction of the FAMEs.

-

Vortex the mixture.

-

-

Analysis:

-

The hexane layer containing the FAMEs can be directly analyzed by GC.

-

Visualizations

Caption: General experimental workflow for the derivatization of carboxylic acids to methyl esters for GC-MS analysis.

Caption: The reversible Fischer esterification reaction for the formation of methyl esters from carboxylic acids.

Caption: Electron ionization (EI) fragmentation pathway of methyl benzoate in a mass spectrometer.

References

Application Notes and Protocols for the Synthesis of Polymers Derived from Methyl Benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzoate, an ester of benzoic acid and methanol, is a versatile organic compound widely utilized as a solvent and in the fragrance industry.[1][2][3] While not a conventional monomer for direct polymerization, its derivatives serve as valuable precursors for the synthesis of novel polymers. This document provides detailed application notes and protocols for the synthesis of poly(methyl benzoate) and its subsequent conversion to poly(benzoic acid), a linear polymer with a backbone of 1,4-phenylene linkages, each with a carboxyl group.[4]

The primary route to poly(methyl benzoate) involves the polycondensation of a halogenated derivative, specifically methyl 2,5-dichlorobenzoate.[4] This polymer can then be hydrolyzed to yield poly(benzoic acid), which in turn can be converted to poly(p-phenylene), a polymer with significant thermal stability and electrical conductivity, making it of interest in materials science and electronics.

These notes will detail the synthetic pathways, experimental procedures, and potential applications of these polymers, providing a comprehensive guide for researchers interested in this area of polymer chemistry.

I. Synthesis of Poly(methyl benzoate) via Polycondensation

The synthesis of poly(methyl benzoate) is achieved through the reductive polycondensation of methyl 2,5-dichlorobenzoate. This reaction is typically catalyzed by a nickel complex in the presence of a reducing agent.

Reaction Scheme:

References

Application Notes and Protocols: Flow Chemistry for Methyl Benzoate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods for chemical synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability.[1][2] The synthesis of methyl benzoate, a common fragrance ingredient, solvent, and precursor in the chemical industry, serves as an excellent model for demonstrating the benefits of flow chemistry in esterification reactions.[3][4] This document provides detailed application notes and protocols for the synthesis of methyl benzoate using continuous flow methodologies, summarizing key quantitative data and providing a replicable experimental workflow.

Advantages of Flow Chemistry for Esterification

The esterification of benzoic acid with methanol is a reversible reaction that is often catalyzed by a strong acid.[3] In a batch reactor, achieving high conversion can be challenging due to equilibrium limitations. Continuous flow reactors can overcome this by enabling precise control over reaction parameters such as temperature, pressure, and residence time, which can shift the equilibrium towards the product. Furthermore, the high surface-area-to-volume ratio in microreactors or packed bed reactors allows for efficient heating, leading to faster reaction rates and higher throughput.

Summary of Quantitative Data

The following tables summarize quantitative data from various studies on the flow synthesis of benzoate esters, providing a comparative overview of different approaches.

| Method | Catalyst/Reagent | Reactor Type | Temperature (°C) | Residence Time | Productivity/Yield | Reference |

| Alkylation of Benzoic Acid | Methyl Iodide, DBU | Capillary Reactor | 75 | - | 282 mg·h⁻¹ | |

| Alkylation of Benzoic Acid | Methyl Iodide, DBU | Low Flow Reactor (LFR) | 80 | 105 s | 6.82 g·h⁻¹ | |

| Mineral Acid Catalyzed Esterification | Sulfuric Acid | - | - | Short | High Conversion | |

| Microwave-Assisted Flow Esterification | p-Toluenesulfonic acid | Microwave Reactor | 140-160 | - | Optimized for high conversion |

Experimental Protocols

This section provides a detailed methodology for the continuous flow synthesis of methyl benzoate based on the principles of acid-catalyzed esterification.

Materials and Equipment

-

Reagents:

-

Benzoic Acid (Reagent Grade)

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated, as catalyst)

-

Sodium Bicarbonate (Saturated solution, for quenching)

-

Anhydrous Magnesium Sulfate (for drying)

-

Organic Solvent (e.g., Diethyl ether or Dichloromethane for extraction)

-

-

Equipment:

-

Two High-Pressure Liquid Chromatography (HPLC) pumps or syringe pumps

-

T-mixer

-

Packed bed reactor or heated coil reactor (e.g., PFA or stainless steel tubing)

-

Heating system (e.g., oil bath, heating mantle, or column heater)

-

Back-pressure regulator

-

Collection vessel

-

Standard laboratory glassware for workup (separatory funnel, round-bottom flask, etc.)

-

Rotary evaporator

-

Protocol: Acid-Catalyzed Continuous Esterification

-

Reagent Preparation:

-

Solution A (Benzoic Acid): Prepare a solution of benzoic acid in methanol. The concentration will depend on the desired throughput and solubility limits. A typical starting point is a 1 M solution.

-

Solution B (Catalyst): Prepare a solution of sulfuric acid in methanol. A catalytic amount is sufficient (e.g., 0.05 M to 0.1 M).

-

-

System Setup:

-

Connect the outlets of the two pumps to a T-mixer.

-

Connect the outlet of the T-mixer to the inlet of the heated reactor coil or packed bed.

-

Place the reactor in the heating system.

-

Connect the outlet of the reactor to the back-pressure regulator.

-

Place the outlet of the back-pressure regulator into a collection vessel.

-

-

Reaction Execution:

-

Set the desired temperature for the reactor (e.g., 100-150 °C). Higher temperatures generally lead to faster reaction rates.

-

Set the flow rates of the two pumps to achieve the desired residence time and stoichiometry. For a 1:1 molar ratio of the main reactants, if Solution A is 1 M benzoic acid and Solution B is 0.1 M sulfuric acid, the flow rates would typically be set to be equal.

-

The residence time (τ) is calculated as the reactor volume (V) divided by the total flow rate (F_total): τ = V / F_total. Adjust the flow rates to achieve a residence time that allows for high conversion (e.g., 5-20 minutes).

-

Set the back-pressure regulator to a pressure that ensures the solvents remain in the liquid phase at the operating temperature (e.g., 10-20 bar).

-

Start the pumps and allow the system to reach a steady state.

-

Collect the product stream.

-

-

Workup and Purification:

-

Cool the collected product mixture to room temperature.

-

Carefully neutralize the acidic catalyst by washing the mixture with a saturated sodium bicarbonate solution in a separatory funnel until effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude methyl benzoate.

-

If necessary, purify the product further by distillation.

-

Process Workflow Diagram

The following diagram illustrates the experimental workflow for the continuous flow synthesis of methyl benzoate.

Caption: Workflow for continuous synthesis of methyl benzoate.

Conclusion

The application of flow chemistry to the synthesis of methyl benzoate demonstrates a robust and efficient alternative to traditional batch processing. The precise control over reaction parameters allows for optimization of yield and throughput, while the continuous nature of the process lends itself to automated and scalable production. The protocols and data presented herein provide a solid foundation for researchers and professionals looking to implement continuous flow methodologies in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Benzoate Synthesis

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of methyl benzoate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of methyl benzoate, particularly via Fischer-Speier esterification.

Issue 1: Low or No Yield of Methyl Benzoate

-

Question: I performed the Fischer-Speier esterification of benzoic acid and methanol, but my final yield is very low. What are the possible causes and how can I improve it?

-

Answer: A low yield in Fischer-Speier esterification is a common issue that can stem from several factors. The reaction is an equilibrium process, meaning it is reversible.[1] To achieve a high yield, the equilibrium must be shifted towards the formation of the product, methyl benzoate.[2]

Here are the primary causes and troubleshooting steps:

-

Incomplete Reaction (Equilibrium Not Shifted):

-

Cause: The reaction may not have proceeded sufficiently towards the product side.

-

Solution: According to Le Chatelier's Principle, the equilibrium can be shifted to the right in a few ways.[2] One common and effective method is to use an excess of one of the reactants.[1] Since methanol is often more cost-effective and easier to remove than benzoic acid, it is typically used in excess.[1] Another strategy is the removal of water as it is formed, which can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

-

-

Loss of Product During Workup and Purification:

-

Cause: Significant amounts of methyl benzoate can be lost during the extraction and washing steps. Emulsion formation during liquid-liquid extraction can make layer separation difficult, leading to product loss.

-

Solution: Ensure complete separation of the organic and aqueous layers. If an emulsion forms, allow the mixture to stand for a longer period or add a small amount of brine to help break the emulsion. Perform extractions multiple times (e.g., three times) to ensure all the product is recovered from the aqueous layer.

-

-

Insufficient Reaction Time or Temperature:

-

Cause: The reaction may not have reached equilibrium due to insufficient reflux time or a reaction temperature that is too low.

-

Solution: Ensure the reaction mixture is refluxed for an adequate amount of time, typically one to four hours. The reaction temperature should be maintained at the boiling point of the solvent (methanol).

-

-

Catalyst Issues:

-

Cause: The acid catalyst (commonly concentrated sulfuric acid) may be old, contaminated, or used in an insufficient amount.

-

Solution: Use a fresh, concentrated acid catalyst. Ensure the correct catalytic amount is added to the reaction mixture.

-

-

Issue 2: Purity of the Final Product is Low

-

Question: My final product is not pure, and I suspect it contains unreacted benzoic acid. How can I confirm this and purify my product?

-

Answer: Contamination with unreacted benzoic acid is a frequent issue.

-

Confirmation: Unreacted benzoic acid can be detected by washing the organic layer with a sodium bicarbonate solution. The bicarbonate will react with the acidic benzoic acid to form sodium benzoate, which is soluble in the aqueous layer. Acidifying this aqueous layer with a strong acid like HCl will cause the benzoic acid to precipitate out, confirming its presence.

-

Purification:

-

Washing: During the workup, wash the organic layer (containing the methyl benzoate) thoroughly with a 5% or 10% sodium bicarbonate solution. This will remove any unreacted benzoic acid. Repeat the washing until no more gas (CO2) evolves.

-

Drying: After washing, dry the organic layer with an anhydrous drying agent like magnesium sulfate or anhydrous potassium carbonate to remove any residual water.

-

Distillation: The final purification step is distillation. Since methyl benzoate has a high boiling point (199°C), distillation effectively separates it from lower-boiling impurities. It is advisable to use an air condenser instead of a water-cooled one to prevent cracking due to the high temperature.

-

-

Frequently Asked Questions (FAQs)

-

Q1: Why is an acid catalyst, like concentrated sulfuric acid, necessary for Fischer esterification?

-

A1: The acid catalyst is crucial because it protonates the carbonyl oxygen of the benzoic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. Without the catalyst, the reaction would be extremely slow.

-

-

Q2: What is the role of the sodium bicarbonate wash in the workup procedure?

-

A2: The sodium bicarbonate wash serves two main purposes. Firstly, it neutralizes the strong acid catalyst (e.g., sulfuric acid). Secondly, it reacts with any unreacted benzoic acid, converting it into water-soluble sodium benzoate, which can then be easily separated from the methyl benzoate in the organic layer.

-

-

Q3: Can I use a different catalyst besides sulfuric acid?

-

A3: Yes, other acid catalysts can be used, such as p-toluenesulfonic acid. Solid acid catalysts, like certain zeolites or metal oxides (e.g., Zr/Ti solid acids), are also being explored as they are recoverable and can be reused, making the process more environmentally friendly.

-

-

Q4: What are the main side reactions to be aware of?

-

A4: For the Fischer esterification of benzoic acid with methanol, there are generally no significant side reactions under typical laboratory conditions. However, at higher temperatures or with certain impurities, side reactions like the formation of dimethyl ether from methanol or sulfonation of the aromatic ring by sulfuric acid could theoretically occur, but these are not commonly observed.

-

-

Q5: Are there alternative, greener methods for methyl benzoate synthesis?

-

A5: Yes, research is ongoing into more environmentally friendly methods. One approach is the use of solid acid catalysts which are reusable and reduce waste. Another is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. Enzymatic synthesis using lipases is also a promising green alternative, offering high selectivity under mild reaction conditions.

-

Data Presentation

Table 1: Reactant Quantities and Yields from Various Protocols

| Benzoic Acid | Methanol | Catalyst | Reflux Time | Reported Yield | Reference |

| 0.61 g | 2 mL | 0.15 mL conc. H₂SO₄ | 1 hour | Not specified | |

| 24.4 g (0.2 mol) | 70 mL | 7 mL conc. H₂SO₄ | 1 hour | 20 g (73.5%) | |

| 4.0 g | 10 mL | conc. H₂SO₄ | Not specified | Not specified | |

| 10.008 g | Not specified | Acidic conditions | 1 hour | Not specified | |

| 3.6 g | Excess | H₂SO₄ | Not specified | 1.4 g (34.8%) | |

| 10 mmol (1.36 g) | 70 mmol (3.5 mL) | 1-2 mL conc. H₂SO₄ | 1-8 hours | ~95% |

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Heating Method | Catalyst | Temperature | Reaction Time | Benzoic Acid Conversion | Methyl Benzoate Selectivity | Reference |

| Conventional | H₂SO₄ | 70 °C | Not specified | 88% | 74% | |

| Microwave | H₂SO₄ | 70 °C | 10 minutes | 99.99% | 86% | |

| Microwave | Hβ zeolite | 70 °C | Not specified | 83% | 50% |

Experimental Protocols & Visualizations

Standard Fischer-Speier Esterification Protocol

This protocol is a synthesis of common laboratory procedures for the preparation of methyl benzoate.

-

Reaction Setup:

-

In a round-bottom flask, combine benzoic acid, an excess of methanol, and a catalytic amount of concentrated sulfuric acid.

-

Add boiling chips and attach a reflux condenser.

-

-

Reflux:

-

Heat the mixture to a gentle reflux and maintain for 1-4 hours.

-

-